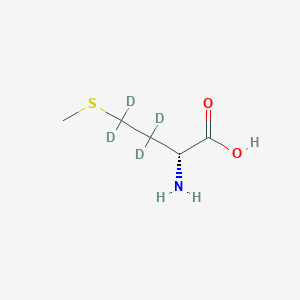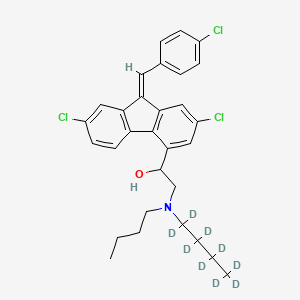
Lumefantrine-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumefantrine-d9: is a deuterated form of lumefantrine, an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumefantrine, as the presence of deuterium atoms can provide more detailed insights into the drug’s behavior in the body .
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of Lumefantrine-d9 involves several key steps :
Friedel-Crafts Reaction: The initial step involves the reaction of a compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form an intermediate.
Reduction Reaction: The intermediate is then reduced using sodium borohydride to form another intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with n-butylamine to form a new compound.
Condensation Reaction: The new compound is then condensed with p-chlorobenzaldehyde in the presence of an alkali to form another intermediate.
Final Substitution Reaction: The final step involves a substitution reaction with deuterated n-bromobutane-D9 in the presence of potassium carbonate to obtain this compound.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of commercially available deuterated raw materials, such as deuterated n-bromobutane-D9, helps in reducing the cost and improving the efficiency of the production process .
化学反应分析
Types of Reactions:
Lumefantrine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: n-butylamine, deuterated n-bromobutane-D9, potassium carbonate.
Major Products Formed:
The major product formed from these reactions is this compound, which is characterized by the presence of deuterium atoms in its structure .
科学研究应用
Chemistry:
In chemistry, Lumefantrine-d9 is used to study the detailed reaction mechanisms and pathways of lumefantrine. The presence of deuterium atoms allows for more precise tracking of the compound during reactions .
Biology:
In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of lumefantrine. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Medicine:
In medicine, this compound is used in clinical studies to evaluate the efficacy and safety of lumefantrine in treating malaria. The deuterated form provides more accurate data on the drug’s behavior in the human body .
Industry:
In the pharmaceutical industry, this compound is used in the development and optimization of lumefantrine-based therapies. It helps in improving the formulation and delivery of the drug .
作用机制
The exact mechanism by which Lumefantrine-d9 exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby inhibiting nucleic acid and protein synthesis . This action disrupts the parasite’s ability to detoxify heme, leading to its death .
相似化合物的比较
Artemether: Often used in combination with lumefantrine for its rapid action against malaria.
Halofantrine: Another antimalarial agent with a similar mechanism of action.
Pyronaridine: Used in combination therapies for malaria.
Uniqueness:
Lumefantrine-d9 is unique due to the presence of deuterium atoms, which provide more detailed insights into the drug’s pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research and drug development .
属性
分子式 |
C30H32Cl3NO |
|---|---|
分子量 |
538.0 g/mol |
IUPAC 名称 |
2-[butyl(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,3D2,5D2,13D2 |
InChI 键 |
DYLGFOYVTXJFJP-BWOMUDRSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
规范 SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


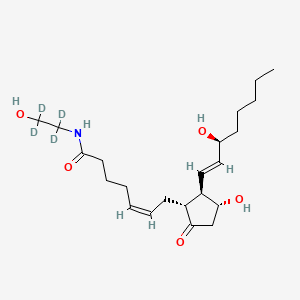
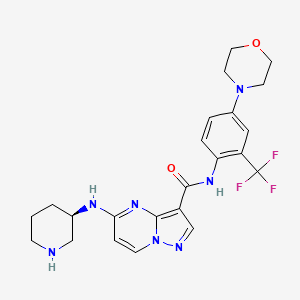
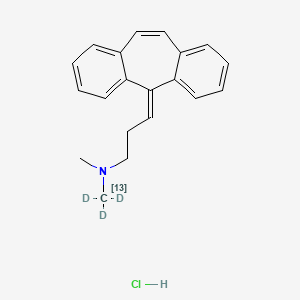
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
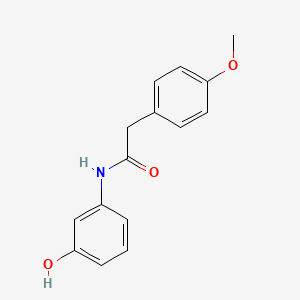
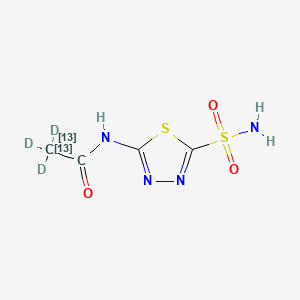

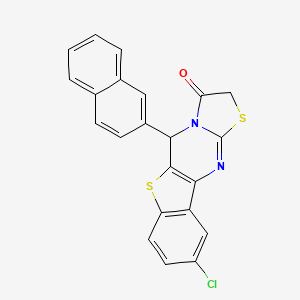

![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
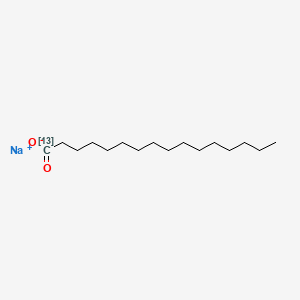
![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
